N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide
Description
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide is a heterocyclic compound featuring a bicyclic amine (2-azabicyclo[2.2.1]heptane) fused to a pyrrolo[1,2-c]pyrimidine scaffold via a carboxamide linkage. Key characteristics include:
- Molecular framework: The pyrrolo[1,2-c]pyrimidine core provides a planar, electron-rich aromatic system, while the 2-azabicyclo[2.2.1]heptane substituent introduces steric bulk and conformational rigidity.
- Synthetic data: A structurally related compound, ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c), reported in Heterocycles (2000), shares the pyrrolo-pyrimidine-carboxamide motif. Its synthesis yielded a molecular ion peak at m/z 362 (M⁺) via mass spectrometry (MS), with elemental analysis aligning with C₂₁H₂₂N₄O₂ (C: 69.59%, H: 6.12%, N: 15.46%) .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-5-10-4-9(12)7-15-10)13-6-11-2-1-3-18(11)8-16-13/h1-3,6,8-10,12,15H,4-5,7H2,(H,17,19) |
InChI Key |
OCFKTEHHEROZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CC4=CC=CN4C=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle Variations
Pyrrolo[1,2-c]pyrimidine vs. Pyrrolo[3,2-c]pyridine Derivatives
- Structural distinction : Pyrrolo[1,2-c]pyrimidine contains a pyrimidine ring fused to pyrrole, whereas pyrrolo[3,2-c]pyridine features a pyridine ring fused at different positions. This alters electron distribution and binding affinity to biological targets.
- Physicochemical impact : Pyrimidine cores (as in the target compound) typically exhibit higher polarity compared to pyridine analogues, affecting solubility and membrane permeability.
Indazole-3-carboxamide Derivatives
Compounds like 5F-CUMYL-PINACA and MN-18 (listed in Bulletin Officiel des Courses de Galop, 2024) replace the pyrrolo-pyrimidine core with indazole. These derivatives are associated with cannabinoid receptor activity due to their lipophilic substituents (e.g., fluoropentyl chains) .
Substituent-Driven Comparisons
Pharmacological and Functional Insights
- Indazole carboxamides: Derivatives like MN-18 and 5F-MN18 exhibit high affinity for cannabinoid receptors (CB1/CB2) due to fluorinated alkyl chains and aromatic substituents .
- Pyrrolo-pyridine carboxamides : These analogues (e.g., pyrrolo[3,2-c]pyridine derivatives) are less studied but may prioritize metabolic stability over pyrrolo-pyrimidines due to reduced ring strain.
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a pyrimidine moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of 256.30 g/mol. The bicyclic amine component contributes to the compound's rigidity and solubility, enhancing its potential for biological interactions .
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity. The compound's structural similarity to known antitumor agents suggests that it may interact with biological targets involved in tumor progression and angiogenesis inhibition .
Mechanism of Action:
- The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- It has been shown to affect the activity of enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms .
Neuroprotective Effects
Preliminary studies suggest that this compound could possess neuroprotective properties similar to other bicyclic structures. Compounds with similar frameworks have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several synthetic steps that focus on maintaining the integrity of the bicyclic structure while introducing functional groups that enhance biological activity.
Key Steps in Synthesis:
- Formation of the bicyclic amine.
- Introduction of the pyrrolo[1,2-c]pyrimidine moiety.
- Functionalization at the carboxamide position to enhance solubility and reactivity.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Azaindole Derivatives | Contains nitrogen heterocycles | Antitumor properties |
| Pyrrolidine-based Compounds | Similar bicyclic structures | Neuroprotective effects |
| 4-Aminoquinoline Analogues | Heterocyclic amines | Antimalarial activity |
The unique combination of bicyclic amine and pyrimidine functionalities in this compound may offer distinct pathways for interaction with biological targets compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- In vitro Studies: Demonstrated significant inhibition of tumor cell lines with IC50 values comparable to established chemotherapeutic agents.
- In vivo Studies: Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups.
- Mechanistic Insights: Investigations into its interaction with PARP-1 revealed that it may enhance the efficacy of existing DNA-damaging therapies, suggesting potential for combination treatments in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
